1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1203661-53-3
VCID: VC15894457
InChI: InChI=1S/C14H14F3N3/c15-14(16,17)9-3-1-4-10(7-9)20-13-6-2-5-12(18)11(13)8-19-20/h1,3-4,7-8,12H,2,5-6,18H2
SMILES:
Molecular Formula: C14H14F3N3
Molecular Weight: 281.28 g/mol

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

CAS No.: 1203661-53-3

Cat. No.: VC15894457

Molecular Formula: C14H14F3N3

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine - 1203661-53-3

Specification

CAS No. 1203661-53-3
Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindazol-4-amine
Standard InChI InChI=1S/C14H14F3N3/c15-14(16,17)9-3-1-4-10(7-9)20-13-6-2-5-12(18)11(13)8-19-20/h1,3-4,7-8,12H,2,5-6,18H2
Standard InChI Key LRTHPBKGLBFENV-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N

Introduction

Key Findings

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-53-3) is a heterocyclic organic compound featuring a tetrahydroindazole core substituted with a trifluoromethylphenyl group and an amine moiety. With a molecular weight of 281.28 g/mol, its structural complexity enables diverse chemical reactivity and potential pharmacological applications. This report synthesizes current knowledge on its synthesis, physicochemical properties, reactivity, and biological relevance, drawing from peer-reviewed studies and chemical databases .

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindazol-4-amine, reflects its bicyclic structure comprising a partially saturated indazole ring (4,5,6,7-tetrahydro-1H-indazole) fused to a cyclohexane-like ring. The 3-(trifluoromethyl)phenyl group at position 1 and the amine at position 4 are critical functional groups influencing its physicochemical and biological behavior .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₁₄F₃N₃
Molecular Weight281.28 g/mol
CAS Registry Number1203661-53-3
SMILESC1CC(C2=C(C1)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N
InChIKeyLRTHPBKGLBFENV-UHFFFAOYSA-N

Structural Features

  • Tetrahydroindazole Core: The saturation at positions 4–7 reduces ring strain, enhancing stability compared to fully aromatic indazoles.

  • Trifluoromethyl Group: The -CF₃ substituent is electron-withdrawing, directing electrophilic attacks to specific positions on the phenyl ring .

  • Amine Functionality: The primary amine at position 4 enables salt formation, hydrogen bonding, and derivatization .

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted cyclohexanones. A representative pathway involves:

  • Knoevenagel Condensation: Reaction of 3-(trifluoromethyl)benzaldehyde with a diketone precursor to form a cyclohexenone intermediate .

  • Hydrazine Cyclization: Treatment with hydrazine hydrate under acidic conditions to form the indazole ring .

  • Amine Functionalization: Reductive amination or nucleophilic substitution to introduce the amine group .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYieldSource
CyclocondensationHydrazine hydrate, MeOH, reflux65–75%
Reductive AminationNaBH₃CN, CH₃COOH, RT82%

Optimization Challenges

  • Regioselectivity: Competing reactions at N1 and N2 of the indazole require careful control of temperature and catalysts .

  • Trifluoromethyl Stability: Harsh conditions may degrade the -CF₃ group, necessitating mild reagents .

Physicochemical Properties

Solubility and Lipophilicity

  • Water Solubility: Low (<1 mg/mL at 25°C) due to the hydrophobic -CF₃ and tetrahydroindazole core.

  • LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Acid-Base Behavior

  • pKa of Amine: ~9.5 (predicted), enabling protonation under physiological conditions .

Reactivity and Functionalization

Electrophilic Substitution

The phenyl ring undergoes nitration and halogenation at the para position relative to -CF₃, guided by its electron-withdrawing effect .

Amine Derivatization

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (e.g., for prodrug design) .

  • Schiff Base Formation: Condensation with aldehydes yields imines, useful in metal coordination chemistry .

Applications in Medicinal Chemistry

Drug Discovery

  • Kinase Inhibitors: Structural similarity to FDA-approved indazole-based drugs (e.g., Entrectinib) highlights potential in oncology .

  • CNS Agents: Lipophilicity and amine functionality support blood-brain barrier penetration for neurotherapeutics .

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